molecular formula C6H10N2O B13595680 5-Azaspiro[2.3]hexane-5-carboxamide

5-Azaspiro[2.3]hexane-5-carboxamide

Cat. No.: B13595680
M. Wt: 126.16 g/mol
InChI Key: ZXXXFKSMWIZADO-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane-5-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential biological activity. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The azaspiro structure incorporates a nitrogen atom, adding to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane-5-carboxamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the diastereoselective rhodium-catalyzed cyclopropanation reaction, which introduces the cyclopropyl moiety into the molecule . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially altering its biological activity.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-Azaspiro[2.3]hexane-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in medicinal chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as an antitumor agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-5-carboxamide
  • 5-Azaspiro[3.3]heptane-5-carboxamide
  • 5-Azaspiro[4.3]octane-5-carboxamide

Uniqueness

Compared to similar compounds, 5-Azaspiro[2.3]hexane-5-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-azaspiro[2.3]hexane-5-carboxamide

InChI

InChI=1S/C6H10N2O/c7-5(9)8-3-6(4-8)1-2-6/h1-4H2,(H2,7,9)

InChI Key

ZXXXFKSMWIZADO-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(C2)C(=O)N

Origin of Product

United States

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